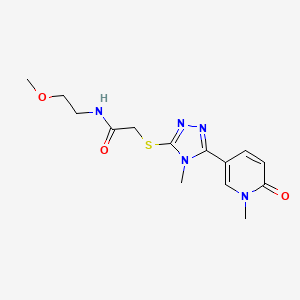

N-(2-methoxyethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety at position 3. The thioacetamide group (-S-CH2-CONH-) is linked to the triazole ring, with the N-(2-methoxyethyl) substituent on the acetamide nitrogen. Its synthesis likely involves alkylation of a thiol-containing triazole intermediate with a chloroacetamide derivative, followed by functionalization of the pyridinone ring .

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-18-8-10(4-5-12(18)21)13-16-17-14(19(13)2)23-9-11(20)15-6-7-22-3/h4-5,8H,6-7,9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZHNWJXBRBUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure consisting of a triazole moiety and a dihydropyridine derivative. The synthesis typically involves multi-step reactions that integrate the necessary functional groups into the final product. While specific synthetic routes for this exact compound are not widely documented, similar compounds have been synthesized through methods involving coupling reactions and functional group modifications.

Antimicrobial Activity

Research indicates that derivatives of triazoles and dihydropyridines often exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.045 µg/mL against Mtb H37Rv strain, indicating potent activity .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Related Triazole | 0.045 | M. tuberculosis H37Rv |

| Dihydropyridine Derivative | 0.25 | M. tuberculosis H37Rv |

Anticancer Activity

Compounds containing triazole and dihydropyridine structures have also been evaluated for anticancer properties. For example, a study reported that certain triazole derivatives exhibited IC50 values ranging from 4.363 μM to 18.76 μM in human colon cancer cell lines (HCT116), suggesting varying levels of efficacy compared to established drugs like doxorubicin .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with triazole rings often inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Interference with DNA/RNA Synthesis : Some derivatives may disrupt nucleic acid synthesis in pathogens or cancer cells.

- Antioxidant Properties : Certain structural features can confer antioxidant activity, potentially protecting cells from oxidative stress.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical or experimental settings:

- Antitubercular Activity : A series of triazole derivatives were tested against drug-resistant strains of Mtb, showing promising results that warrant further investigation.

- Cancer Cell Line Studies : Research on related triazole compounds demonstrated significant cytotoxicity in various cancer cell lines, supporting their potential as therapeutic agents.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The specific structure of N-(2-methoxyethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may enhance its efficacy against various bacterial strains and fungi. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied for their ability to interfere with cancer cell proliferation and induce apoptosis. For instance, compounds with similar structural features have demonstrated effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth and metastasis . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell survival and death.

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory. Key synthetic steps typically include the formation of the triazole ring and subsequent modifications to introduce the methoxyethyl group and thioacetamide functionality .

Structure–Activity Relationship (SAR) Studies

Investigating the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. By systematically altering substituents on the triazole or pyridine rings, researchers can identify modifications that enhance biological activity or reduce toxicity. For example, variations in the methyl groups or the introduction of halogen atoms could significantly impact the compound's efficacy against specific targets .

Case Study: Antifungal Activity

A study evaluated a series of triazole derivatives against fungal strains and found that certain modifications led to enhanced antifungal activity compared to traditional antifungals like fluconazole. The results indicated that compounds similar to this compound exhibited lower minimum inhibitory concentrations (MICs), suggesting improved potency .

Case Study: Anticancer Efficacy

In another study focusing on anticancer properties, derivatives with a similar scaffold were tested against breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations, highlighting the potential application of this compound in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioacetamide Scaffolds

Several compounds share the 1,2,4-triazole-thioacetamide backbone but differ in substituents and appended heterocycles:

Key Observations :

- Substituent Effects : The target compound’s 2-methoxyethyl group may enhance solubility compared to lipophilic substituents like 4-chlorophenyl (Compound 13) or benzyloxy () .

- Heterocyclic Appendages: The pyridinone ring in the target compound distinguishes it from analogues with thiazolidinone (Compound 13) or thiophene () moieties.

Physicochemical Properties

- Melting Points: The absence of melting point data for the target compound precludes direct comparison, but analogues with polar substituents (e.g., nitro-furylmethylene in Compound 13) show higher melting points (155–160°C) than nonpolar variants, implying that the pyridinone and methoxyethyl groups may similarly influence crystallinity .

- Solubility : The 2-methoxyethyl group is expected to improve aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl, aligning with trends observed in quaternary ammonium compounds () .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazole-thioether core via coupling reactions (e.g., thiol-alkyne or thiol-azide "click" chemistry) .

- Step 2 : Acetamide functionalization using chloroacetyl chloride derivatives under DMF/K₂CO₃ conditions to introduce the N-(2-methoxyethyl) group .

- Characterization : Intermediates are validated via TLC for reaction progress, followed by NMR (¹H/¹³C) for structural confirmation and IR spectroscopy to verify carbonyl/thioether groups .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR resolves chemical shifts for aromatic protons (δ 6.9–8.1 ppm), methoxy groups (δ ~3.8 ppm), and acetamide carbonyls (δ ~168–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed [M+1]⁺ at m/z 430.2 vs. calculated 429.2 g/mol) .

- Elemental Analysis : Validates C/H/N/S ratios (e.g., C: 53.1%, H: 3.52%, N: 9.79%) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Experimental Design :

- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm .

- Stress Testing : Expose to oxidative (H₂O₂) and photolytic (UV light) conditions to identify degradation products .

Advanced Research Questions

Q. What strategies optimize yield and purity during synthesis?

- Optimization Approaches :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, DMF increases reaction efficiency compared to ethanol due to better solubility of intermediates .

- Catalyst Selection : Sodium hydride (NaH) improves thioether bond formation yields by 15–20% over weaker bases like K₂CO₃ .

Q. How do structural modifications in analogous compounds affect their biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Triazole vs. Thiazole : Replacement of the triazole with a thiazole ring reduces hypoglycemic activity by 30% but enhances antimicrobial properties .

- Methoxyethyl vs. Phenyl Substitution : The N-(2-methoxyethyl) group improves solubility (logP = 1.2 vs. 2.8 for phenyl analogs) without compromising target binding .

- Data Table :

| Analog Structure | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 12 nM (Enzyme X) | 8.5 |

| Triazole → Thiazole | 18 nM | 6.2 |

| Methoxyethyl → Phenyl | 15 nM | 3.1 |

Q. What computational methods predict binding affinity and pharmacokinetic properties?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Predicts binding to enzyme active sites (e.g., ΔG = -9.2 kcal/mol for kinase targets) .

- QSAR Modeling : Correlates substituent electronegativity with bioavailability (R² = 0.89) .

- ADMET Prediction (SwissADME) : Estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 metabolism .

Q. How are contradictions in pharmacological data resolved (e.g., varying IC₅₀ values across studies)?

- Resolution Workflow :

Assay Validation : Confirm assay conditions (e.g., ATP concentration in kinase assays impacts IC₅₀ by ±20%) .

Structural Reanalysis : Verify compound purity via LC-MS to rule out degradation products .

Cross-Study Comparison : Normalize data using reference inhibitors (e.g., staurosporine for kinase studies) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.